molecular formula C19H22N6O2 B12367742 N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide

N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide

Cat. No.: B12367742
M. Wt: 366.4 g/mol
InChI Key: WBFSPPPOPIJCLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BIIB129 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its unique properties. The synthetic route includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and waste generation .

Chemical Reactions Analysis

BIIB129 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed from these reactions are intermediates that are further processed to yield the final compound .

Scientific Research Applications

BIIB129 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways.

    Biology: It helps in understanding the molecular mechanisms underlying B cell and myeloid cell functions in the central nervous system.

    Medicine: BIIB129 is being developed as a potential therapeutic agent for multiple sclerosis due to its ability to modulate immune responses and reduce neuroinflammation.

    Industry: The compound is used in the development of new drugs targeting Bruton’s tyrosine kinase and related pathways.

Mechanism of Action

BIIB129 exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in B cell and myeloid cell activation and migration. The molecular targets and pathways involved include the B cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

BIIB129 is unique due to its high kinome selectivity and brain-penetrant properties. Similar compounds include:

    Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B cell malignancies.

    Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects compared to ibrutinib.

    Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.

BIIB129 stands out due to its unprecedented binding mode and efficacy in preclinical models of multiple sclerosis .

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide

InChI

InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3

InChI Key

WBFSPPPOPIJCLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C

Origin of Product

United States

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